

Application Note & Protocol: Assessing Enocyanin Bioaccessibility Using In Vitro Digestion Models

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Compound of Interest

Compound Name: *Enocyanin*

Cat. No.: *B15575552*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enocyanin, a natural food colorant extracted from grape skins (*Vitis vinifera*), is a rich source of anthocyanins, particularly malvidin-3-O-glucoside and its acylated derivatives.[1][2] These polyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties, which are linked to various health benefits.[3] However, for these compounds to exert a biological effect, they must first be released from the food matrix and remain stable during digestion, a concept known as bioaccessibility. Anthocyanins are notably unstable and can be degraded by factors such as pH, temperature, and enzymes during their transit through the gastrointestinal tract.[1][4]

This application note provides a detailed protocol for assessing the bioaccessibility of **enocyanin** using the internationally harmonized static in vitro digestion model, INFOGEST 2.0.[5][6][7] This method simulates the physiological conditions of the human upper gastrointestinal tract (oral, gastric, and intestinal phases) and is an essential tool for screening the efficacy of anthocyanin delivery systems and formulations in the food and pharmaceutical industries.[5][8]

Principle of the Method

The INFOGEST 2.0 protocol is a static in vitro model that sequentially simulates the enzymatic and physicochemical conditions of human digestion.^[6] The process involves subjecting an **enocyanin**-containing sample to three distinct phases:

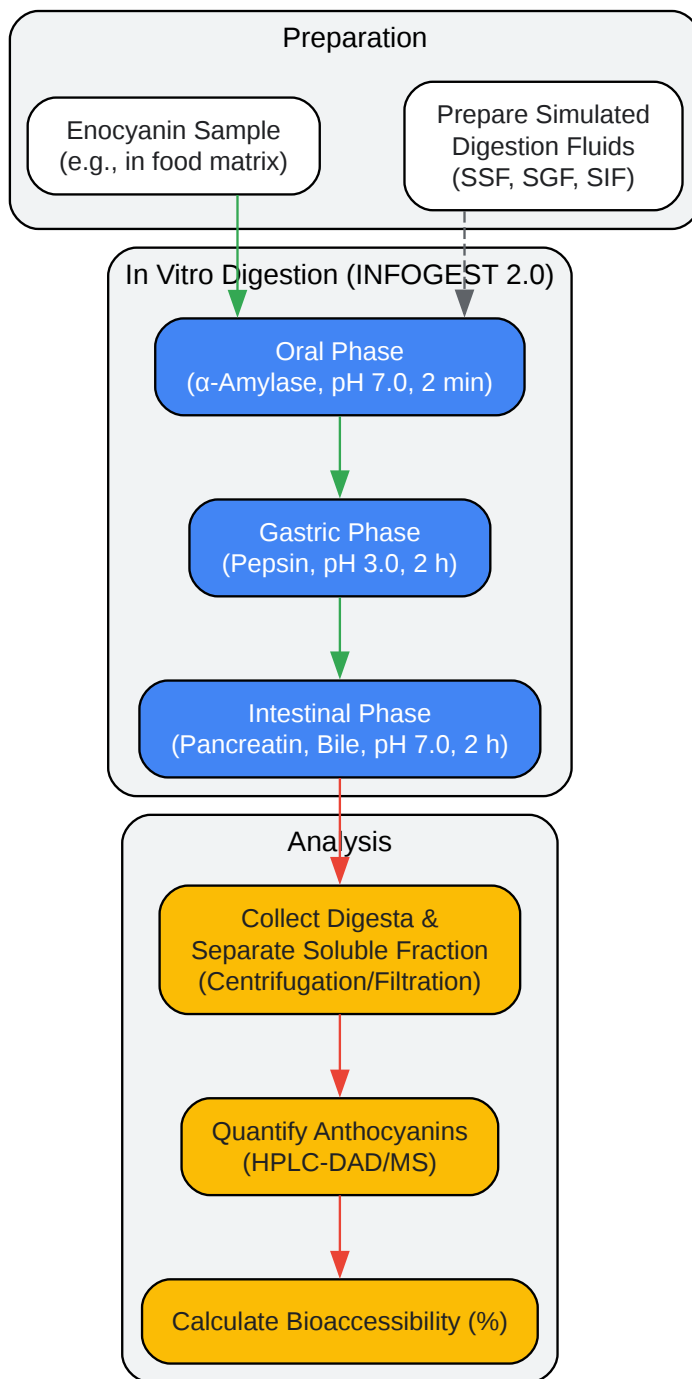
- Oral Phase: Simulates mastication and the initial enzymatic action of α -amylase in the mouth.
- Gastric Phase: Mimics the acidic environment of the stomach and the proteolytic action of pepsin.
- Small Intestinal Phase: Replicates the neutral to slightly alkaline conditions of the small intestine, involving the action of pancreatin (containing proteases, lipases, and amylases) and bile salts to complete the digestion and facilitate micelle formation.

The fraction of anthocyanins that remains soluble and stable in the final intestinal digestate is considered "bioaccessible" and potentially available for absorption by the intestinal epithelium.

Experimental Workflow

The overall workflow for assessing **enocyanin** bioaccessibility is depicted below. It begins with the preparation of the **enocyanin** sample and the simulated digestion fluids, followed by the sequential three-phase digestion, and concludes with sample analysis to quantify the remaining anthocyanins.

Experimental Workflow for Enocyanin Bioaccessibility

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Caption: Workflow of the INFOGEST 2.0 in vitro digestion model.

Detailed Protocol: INFOGEST 2.0 for Enocyanin

This protocol is adapted from the standardized INFOGEST 2.0 method.^{[6][9]} All digestion steps should be performed at 37°C with constant mixing (e.g., in a shaking water bath or incubator).

1. Preparation of Simulated Digestion Fluids

Stock solutions of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) should be prepared in advance. The final enzyme and bile concentrations are achieved by adding them to the digest just before each phase begins.

Fluid Component	Concentration in Stock Solution (1.25x)
SSF (pH 7.0)	
KCl	18.9 g/L
KH ₂ PO ₄	4.88 g/L
NaHCO ₃	16.8 g/L
MgCl ₂ (H ₂ O) ₆	0.38 g/L
(NH ₄) ₂ CO ₃	0.08 g/L
SGF (pH 3.0)	
KCl	8.63 g/L
KH ₂ PO ₄	1.13 g/L
NaHCO ₃	3.13 g/L
NaCl	5.88 g/L
MgCl ₂ (H ₂ O) ₆	0.13 g/L
(NH ₄) ₂ CO ₃	0.63 g/L
SIF (pH 7.0)	
KCl	8.5 g/L
KH ₂ PO ₄	1.0 g/L
NaHCO ₃	10.63 g/L
NaCl	4.75 g/L
MgCl ₂ (H ₂ O) ₆	0.4 g/L

2. Experimental Procedure

- Initial Sample:
 - Homogenize 5 g of the food sample containing **enocyanin** with 5 mL of water.

- An equivalent amount of a pure **enocyanin** extract can be used, dissolved in 5 mL of water.
- Take an aliquot of this initial mixture for anthocyanin quantification (Total Initial Anthocyanin).
- Phase 1: Oral Phase (2 minutes)
 - Add 4 mL of SSF stock solution (1.25x) to the 10 mL initial sample.
 - Add 0.5 mL of α -amylase solution (1500 U/mL in SSF).
 - Add 25 μ L of 0.3 M CaCl_2 .
 - Add 0.475 mL of water.
 - Check and adjust pH to 7.0 using 1 M HCl or 1 M NaOH if necessary.
 - Incubate at 37°C for 2 minutes with mixing.
- Phase 2: Gastric Phase (2 hours)
 - To the 15 mL of oral bolus, add 7.5 mL of SGF stock solution (1.25x).
 - Add 1.6 mL of porcine pepsin solution (25,000 U/mL in SGF).
 - Add 5 μ L of 0.3 M CaCl_2 .
 - Adjust pH to 3.0 using 1 M HCl.
 - Add water to reach a final volume of 30 mL.
 - Incubate at 37°C for 2 hours with mixing.
- Phase 3: Small Intestinal Phase (2 hours)
 - To the 30 mL of gastric chyme, add 11 mL of SIF stock solution (1.25x).
 - Add 5.0 mL of pancreatin solution (800 U/mL based on trypsin activity in SIF).

- Add 3.0 mL of bile extract solution (160 mM in SIF).
- Add 40 µL of 0.3 M CaCl₂.
- Adjust pH to 7.0 using 1 M NaOH.
- Add water to reach a final volume of 60 mL.
- Incubate at 37°C for 2 hours with mixing.

3. Sample Collection and Analysis

- After the intestinal phase, stop the reaction by placing the sample on ice.
- To separate the bioaccessible fraction, centrifuge the final digestate (e.g., 10,000 x g for 30 min at 4°C).
- Filter the supernatant through a 0.22 µm syringe filter. This filtered supernatant represents the bioaccessible fraction.
- Quantify the anthocyanin content in the initial sample and the final bioaccessible fraction using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (MS).[\[10\]](#)[\[11\]](#)[\[12\]](#)

4. Calculation of Bioaccessibility

Bioaccessibility is expressed as the percentage of the initial amount of an anthocyanin that is found in the soluble fraction after in vitro digestion.

Bioaccessibility (%) = (Anthocyanin in bioaccessible fraction / Anthocyanin in initial sample) x 100

Data Presentation: Typical Bioaccessibility of Grape Anthocyanins

The bioaccessibility of anthocyanins is generally low and varies depending on their specific chemical structure and the food matrix.[\[8\]](#) Malvidin glycosides, the main components of

enocyanin, tend to show slightly higher stability and bioaccessibility compared to other anthocyanins like delphinidin.[13]

Anthocyanin	Source	In Vitro Model	Bioaccessibility / Recovery (%)
Malvidin-3-O-glucoside	Blueberry	Static in vitro	~4-10%
Malvidin-3-O-glucoside	Red Wine	Static in vitro	~30-45% (with food matrix)
Cyanidin-3-O-glucoside	Natal Plum Powder	Static in vitro	16.3%
Cyanidin-3-O-sambubioside	Natal Plum Powder	Static in vitro	32.2%
Total Anthocyanins	Blueberry	Static in vitro	~3-4%

Note: Data is compiled from various studies and represents approximate values.

Bioaccessibility is highly dependent on the experimental conditions and the food matrix.[13][14][15]

Downstream Applications & Signaling Pathways

The bioaccessible anthocyanin fraction can be used for further studies to assess bioavailability and bioactivity.

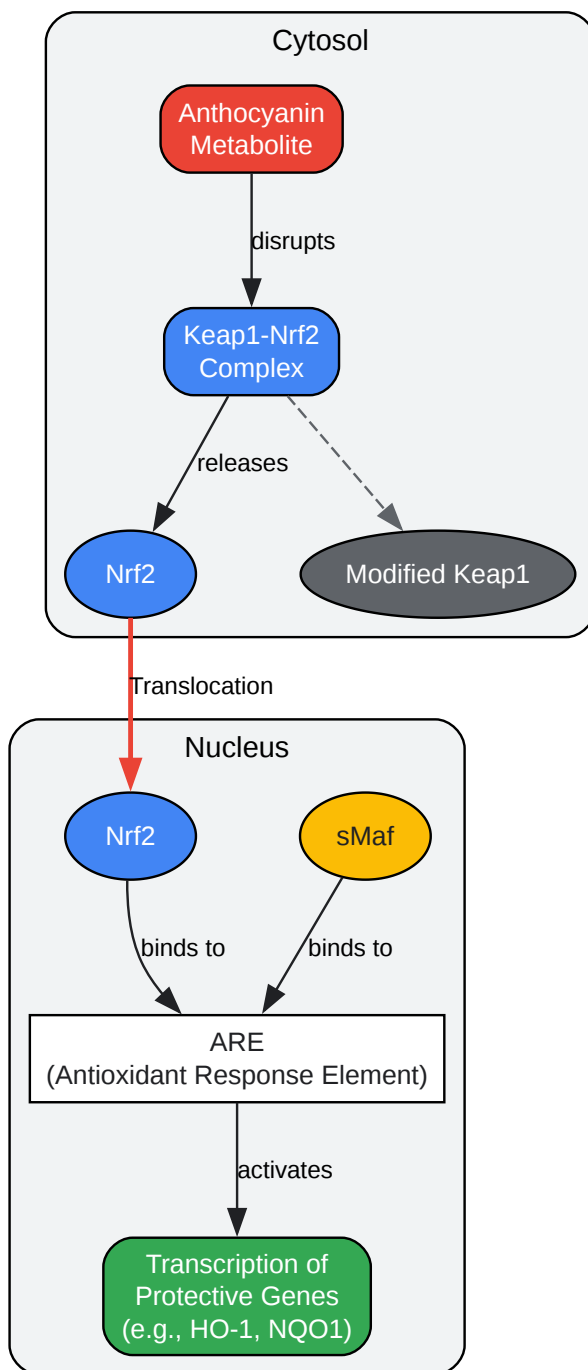
1. Intestinal Permeability (Caco-2 Cell Model)

The human intestinal Caco-2 cell line is a well-established in vitro model to predict the absorption of compounds across the gut epithelium.[16][17][18] The bioaccessible digestate can be applied to the apical side of a Caco-2 cell monolayer, and the amount of anthocyanins transported to the basolateral side can be quantified over time to determine apparent permeability coefficients (Papp). Studies report that the transport efficiency of anthocyanins is typically low, often in the range of 1-4%.[13][16][17]

2. Cellular Bioactivity & Signaling Pathways

Absorbed anthocyanins and their metabolites can modulate cellular signaling pathways. A key pathway influenced by polyphenols is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which regulates the expression of antioxidant and cytoprotective genes.[19][20][21] Anthocyanin metabolites can disrupt the Keap1-Nrf2 complex in the cytosol, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[20][22]

Nrf2-ARE Antioxidant Signaling Pathway

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Caption: Anthocyanin metabolites can activate the Nrf2 pathway.

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